![molecular formula Cs2CO3<br>CCs2O3 B3423337 Cesium bicarbonate CAS No. 29703-01-3](/img/structure/B3423337.png)
Cesium bicarbonate
Overview
Description
Cesium bicarbonate, also known as caesium bicarbonate, is a chemical compound with the formula CsHCO3 . It is used as a source of bicarbonate ions .
Synthesis Analysis
Cesium bicarbonate can be produced through the following reaction: Cs2CO3 + CO2 + H2O → 2 CsHCO3 . Cesium carbonate is a type of alkali carbonate salt that has been demonstrated to be a mild inorganic base in organic synthesis .Molecular Structure Analysis
The molecular structure of cesium bicarbonate is represented by the formula CsHCO3 . The InChI key for cesium bicarbonate is ZMCUDHNSHCRDBT-UHFFFAOYSA-M .Chemical Reactions Analysis
Cesium bicarbonate can be used for synthesizing caesium salts . Cesium carbonate, a related compound, has received much attention for its utility in C, N, O alkylation and arylation reactions .Physical And Chemical Properties Analysis
Cesium bicarbonate has a molar mass of 193.922 g/mol and is soluble in water (67.77 g/100 mL at 20°C) . It appears as a colorless-white crystalline powder .Scientific Research Applications
Organic Synthesis
Cesium bicarbonate, also known as Cesium hydrogencarbonate, is a type of alkali carbonate salt that has been demonstrated to be a mild inorganic base in organic synthesis . It has received much attention for its utility in C, N, O alkylation and arylation reactions .
Carbonylation of Alcohols
Cesium bicarbonate promotes successful carbonylation of alcohols . Carbonylation is a process that introduces a carbonyl group into a molecule.
Carbamination of Amines
Cesium bicarbonate also aids in the carbamination of amines . This process involves the introduction of a carbamoyl group into a molecule.
Six-Membered Annulation
It is used in six-membered annulation , a process that forms a six-membered ring in a molecule.
Intramolecular and Intermolecular Cyclizations
Cesium bicarbonate is used in intramolecular and intermolecular cyclizations . These are reactions that form a ring within a molecule or between molecules, respectively.
Suzuki Coupling
Cesium bicarbonate is used in Suzuki coupling , a type of cross-coupling reaction, used to form carbon-carbon bonds.
Aza-Henry Reaction
It is used in the aza-Henry reaction , a process that introduces a nitrogen atom into a molecule.
Nucleophilic Substitution
Cesium bicarbonate is used in nucleophilic substitution reactions , where a nucleophile replaces a functional group in a molecule.
Mechanism of Action
Target of Action
Cesium bicarbonate, a chemical compound with the formula CsHCO3, is primarily used in organic synthesis . It has been shown to interact with primary amines, diamines, and polyamines, promoting the alkylation of these compounds to efficiently prepare secondary amines .
Mode of Action
Cesium bicarbonate interacts with its targets through a process known as alkylation . In this process, the cesium base promotes the mono-N-alkylation of primary amines, diamines, and polyamines . This interaction results in the suppression of over-alkylations of the produced secondary amines .
Biochemical Pathways
The cesium bicarbonate-mediated reactions have been shown to affect various biochemical pathways. For instance, it has been used in oxadiaza excision cross-coupling reactions of β-ketoesters with 1,2,3-triazine 1-oxides . This reaction forms pyridones in good to high yields, instead of the sole formation of pyridines when the same reaction is performed in the presence of other alkali metal carbonates or organic bases .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of cesium bicarbonate’s action are primarily seen in its ability to promote specific chemical reactions. For example, it can change the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cesium bicarbonate. For instance, the presence of oxygen and molten carbonate salt can influence the reaction outcomes . Additionally, the stoichiometric amount of cesium carbonate is essential to attain quantitative reactions .
Safety and Hazards
properties
IUPAC Name |
cesium;hydrogen carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCUDHNSHCRDBT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].[Cs+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsHCO3, CHCsO3 | |
Record name | caesium bicarbonate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Caesium_bicarbonate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165852 | |
Record name | Cesium bicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.922 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline aggregates; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Cesium hydrogen carbonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12857 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Cesium bicarbonate | |
CAS RN |
15519-28-5, 29703-01-3 | |
Record name | Cesium bicarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015519285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cesium bicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cesium bicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Carbonic acid, cesium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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